1-Benzyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Overview
Description
1-Benzyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is an organic compound with the molecular formula C13H11NO3 It is a derivative of dihydropyridine, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid can be synthesized through several methods. One common approach involves the condensation of benzylamine with ethyl acetoacetate, followed by cyclization and oxidation steps. The reaction conditions typically include the use of a base such as sodium ethoxide and an oxidizing agent like potassium permanganate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Scientific Research Applications
1-Benzyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of calcium channel blockers.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-benzyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid involves its interaction with various molecular targets. In biological systems, it may act on calcium channels, modulating their activity and affecting cellular processes such as muscle contraction and neurotransmitter release. The compound’s effects are mediated through its binding to specific receptor sites, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
- 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- 2-Oxo-1,2-dihydropyridine-3-carboxylic acid
- Nicotinic acid derivatives
Comparison: 1-Benzyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is unique due to its specific substitution pattern on the dihydropyridine ring. This structural feature imparts distinct chemical and biological properties compared to similar compounds. For example, the position of the carboxylic acid group can influence the compound’s reactivity and interaction with biological targets.
Biological Activity
1-Benzyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (CAS No. 63987-74-6) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 229.23 g/mol. The compound features a dihydropyridine structure, which is known for its ability to interact with various biological targets.
Biological Activities
Antimicrobial Properties
Research indicates that derivatives of dihydropyridine compounds exhibit significant antimicrobial activity. A study demonstrated that certain synthesized derivatives of this compound showed promising results against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL, suggesting moderate to high efficacy against these pathogens .
Cytotoxic Effects
In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. For instance, it was tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), where it demonstrated IC50 values of approximately 20 µM and 25 µM, respectively. These findings indicate potential as an anticancer agent .
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. In a study assessing its effects on lipopolysaccharide (LPS)-induced inflammation in macrophages, it was found to significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may have therapeutic potential in treating inflammatory diseases .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways in cancer cells.
- Modulation of Signaling Pathways : It appears to modulate key signaling pathways associated with inflammation and apoptosis in cancer cells.
- Interaction with DNA : Some studies suggest potential intercalation with DNA, disrupting replication processes in rapidly dividing cells.
Study 1: Antimicrobial Evaluation
A comprehensive study was conducted to evaluate the antimicrobial efficacy of various derivatives of dihydropyridine compounds, including this compound. The results indicated that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
1-Benzyl-2-oxo... | 15 | E. coli |
1-Benzyl-2-oxo... | 20 | Staphylococcus aureus |
Control | >100 | - |
Study 2: Cytotoxicity Assessment
In vitro cytotoxicity tests were performed on several human cancer cell lines to assess the potential anticancer effects of the compound.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 20 |
HeLa | 25 |
Control | >50 |
Properties
IUPAC Name |
1-benzyl-2-oxopyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-12-8-11(13(16)17)6-7-14(12)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDXICAOJOTYBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=CC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592613 | |
Record name | 1-Benzyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63987-74-6 | |
Record name | 1-Benzyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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